molecular formula C20H20O B14478209 5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one CAS No. 72036-53-4

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one

Cat. No.: B14478209
CAS No.: 72036-53-4
M. Wt: 276.4 g/mol
InChI Key: KZFBORHKRNSIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C20H20O and a molecular weight of 276.3722 g/mol . This compound is known for its unique structure, which includes a cyclohexene ring substituted with dimethyl and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties.

Properties

CAS No.

72036-53-4

Molecular Formula

C20H20O

Molecular Weight

276.4 g/mol

IUPAC Name

5,5-dimethyl-3-(4-phenylphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C20H20O/c1-20(2)13-18(12-19(21)14-20)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3

InChI Key

KZFBORHKRNSIDA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(p-phenylphenyl)cyclohex-2-en-1-one with a methylating agent under specific conditions . Industrial production methods may vary, but they typically involve similar reaction conditions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.

Scientific Research Applications

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

5,5-Dimethyl-3-(p-phenylphenyl)cyclohex-2-en-1-one can be compared with similar compounds such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.